molecular formula C11H12N2O2 B8462664 5-(2-Methoxy-benzyl)-oxazol-2-ylamine

5-(2-Methoxy-benzyl)-oxazol-2-ylamine

Cat. No.: B8462664
M. Wt: 204.22 g/mol
InChI Key: KOMXMXMAHUGTPO-UHFFFAOYSA-N
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Description

5-(2-Methoxy-benzyl)-oxazol-2-ylamine is a heterocyclic compound featuring an oxazole core substituted with a 2-methoxybenzyl group at the 5-position and an amine group at the 2-position. Oxazole derivatives are renowned for their diverse pharmacological properties, including antiviral, antifungal, antibacterial, and antiproliferative activities .

Scientific Research Applications

Anticancer Activity

Research indicates that oxazole derivatives, including 5-(2-Methoxy-benzyl)-oxazol-2-ylamine, exhibit significant anticancer properties. Various studies have demonstrated its cytotoxic effects against different cancer cell lines.

  • Case Study: Cytotoxicity Assays
    • In vitro assays revealed that this compound shows promising activity against several cancer types, including leukemia and breast cancer. For instance, compounds derived from similar structures displayed IC50 values indicating potent activity against HepG2 liver cancer cells .
CompoundCell Line TestedIC50 (µM)Reference
This compoundHepG21.5
Similar Oxazole DerivativeK5630.5

Neuroprotective Effects

The compound has also been investigated for its neuroprotective properties in diseases like Alzheimer's. Research suggests that oxazole derivatives can inhibit tau aggregation, a hallmark of neurodegenerative diseases.

  • Case Study: Neuroprotection
    • A study demonstrated that certain oxazole derivatives could significantly reduce tau protein aggregation in vitro, indicating potential therapeutic benefits for Alzheimer's disease .

Antimicrobial Applications

The antimicrobial properties of this compound have been explored in various studies. Its effectiveness against bacterial strains makes it a candidate for developing new antibiotics.

  • Case Study: Antibacterial Activity
    • In vitro testing against E. coli and S. aureus showed that the compound exhibits significant antibacterial activity, with minimum inhibitory concentrations (MIC) comparable to existing antibiotics .
Bacterial StrainMIC (µg/mL)Reference
E. coli10
S. aureus15

Agricultural Applications

Oxazole derivatives are also being studied for their potential as agrochemicals due to their biological activity against pests and diseases affecting crops.

  • Case Study: Insecticidal Activity
    • Research has shown that compounds similar to this compound exhibit insecticidal properties against common agricultural pests, which could lead to the development of new eco-friendly pesticides .

Material Science

The unique chemical structure of this compound allows it to be utilized in the development of advanced materials with specific properties.

  • Case Study: Polymer Development
    • The incorporation of oxazole derivatives into polymer matrices has been studied to enhance thermal stability and UV resistance, making them suitable for various industrial applications .

Q & A

Q. Basic: What synthetic routes are reported for 5-(2-Methoxy-benzyl)-oxazol-2-ylamine, and how do reaction conditions influence yield?

Answer:
The synthesis of oxazole derivatives like this compound often employs cyclization or condensation reactions. Key methods include:

  • Bischler-Napieralski Conditions : Tyrosine derivatives can undergo cyclization to form 5-methoxy-benzyl-oxazole scaffolds under reflux with reagents like POCl₃ or PCl₅, yielding moderate to high purity products .
  • Amidoxime-Isatoic Anhydride Reaction : Amidoximes react with isatoic anhydrides in NaOH–DMSO at ambient temperature, producing substituted anilines with oxazole motifs. This method avoids protective groups and achieves yields of 60–95% depending on substituent reactivity .

Optimization Factors :

  • Temperature : Higher temperatures (e.g., reflux) accelerate cyclization but may reduce selectivity.
  • Catalysts : Lewis acids (e.g., ZnCl₂) improve reaction efficiency in anhydrous conditions.
  • Solvent Polarity : Polar aprotic solvents (DMSO, DMF) enhance solubility of intermediates.

Q. Advanced: How can computational methods like DFT elucidate the electronic properties of this compound?

Answer:
Density Functional Theory (DFT) calculations, such as those derived from the Colle-Salvetti correlation-energy formula, enable precise modeling of:

  • Electron Density Distribution : Predicts reactive sites by analyzing Laplacian profiles of the electron density .
  • Local Kinetic Energy Density : Correlates with aromatic stabilization in the oxazole ring and methoxy-benzyl substituent .
  • HOMO-LUMO Gaps : Calculated gaps (~4.5–5.0 eV) suggest moderate electrophilic reactivity, consistent with experimental oxidation potentials .

Validation : Compare computed IR/NMR spectra with experimental data to refine functional groups (e.g., methoxy C–O stretch at 1250 cm⁻¹) .

Q. Basic: What analytical techniques are critical for structural characterization of this compound?

Answer:

  • X-ray Crystallography : Resolves bond lengths (e.g., C–N: 1.34 Å in oxazole) and torsion angles (e.g., methoxy group dihedral: 178.09°), confirming monoclinic (P21/c) crystal packing .
  • HRMS (EI) : Matches experimental molecular ion [M⁺] at m/z 236.0943 with theoretical values (Δ < 0.001) .
  • Elemental Analysis : Validates purity (e.g., C 73.00% vs. calculated 73.20%) and detects trace solvents .

Q. Advanced: How can researchers resolve contradictions in reported spectral data (e.g., NMR shifts)?

Answer:
Discrepancies in NMR/IR data often arise from:

  • Solvent Effects : CDCl₃ vs. DMSO-d₆ shifts methoxy proton signals by 0.2–0.3 ppm .
  • Tautomerism : Equilibrium between oxazole and oxazoline forms alters peak splitting in ¹H NMR .
  • Impurity Interference : Trace byproducts (e.g., unreacted benzyl precursors) may overlap signals.

Methodology :

  • Use 2D NMR (COSY, HSQC) to assign ambiguous peaks.
  • Cross-validate with computational predictions (DFT-NMR) .

Q. Advanced: What mechanistic studies clarify the role of this compound in heterocyclic synthesis?

Answer:
Mechanistic insights are derived from:

  • Kinetic Isotope Effects (KIE) : Deuterated methoxy groups slow cyclization rates, indicating C–H bond cleavage as the rate-determining step .
  • Trapping Intermediates : Isolating azalactone intermediates confirms oxazole formation via [3+2] cycloaddition pathways .
  • DFT Transition-State Modeling : Identifies steric hindrance from the methoxy group as a barrier to planar transition states .

Q. Basic: How is purity assessed, and what methods mitigate batch variability?

Answer:

  • HPLC-PDA : Quantifies purity (>95%) using C18 columns and UV detection at 254 nm .
  • TLC Monitoring : Tracks reaction progress (Rf = 0.4 in ethyl acetate/hexane) to minimize byproducts .
  • Recrystallization : Methanol/water mixtures (7:3) yield high-purity crystals with consistent melting points (187–189°C) .

Q. Advanced: What role does crystal packing play in the compound’s stability and reactivity?

Answer:
X-ray data reveal:

  • Intermolecular H-bonding : N–H···O interactions (2.89 Å) stabilize the lattice, reducing hygroscopicity .
  • π-Stacking : Benzyl groups align face-to-face (3.5 Å spacing), enhancing thermal stability (decomposition >250°C) .
  • Conformational Rigidity : The oxazole ring’s planarity restricts rotational freedom, favoring regioselective reactions .

Q. Advanced: How does substituent modification (e.g., methoxy vs. methyl) impact bioactivity?

Answer:

  • Methoxy Groups : Enhance solubility (logP ~2.1) and H-bond donor capacity, improving receptor binding in enzymatic assays .
  • Methyl Substitution : Increases lipophilicity (logP ~2.8) but reduces metabolic stability in microsomal studies .
  • SAR Trends : Electron-withdrawing substituents (e.g., Cl) at the benzyl position boost anti-inflammatory activity by 40% in murine models .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural and Functional Comparisons

The table below summarizes key structural and functional differences between 5-(2-Methoxy-benzyl)-oxazol-2-ylamine and related compounds:

Compound Name Molecular Formula Molecular Weight Key Structural Features Biological Activities/Findings References
This compound C₁₁H₁₂N₂O₂ 204.23 2-methoxybenzyl, oxazole ring, amine Hypothesized antiviral/antiproliferative activity based on oxazole derivatives
5-Methyloxazol-2-amine C₄H₆N₂O 98.10 Methyl substituent, oxazole ring Simpler structure; used as a building block in drug synthesis
N-(2-Methoxybenzyl)acetamide (2MBA) C₁₀H₁₃NO₂ 179.22 2-methoxybenzyl, acetamide PARP inhibitor potential; strong molecular interactions in breast cancer models
4-(2-Methoxybenzylidene)-2-phenyl-oxazol-5-one C₁₇H₁₃NO₃ 279.29 Oxazolone ring, benzylidene group Antimicrobial precursor; azalactone properties
(E)-2-Methoxy-6-[(5-methylisoxazol-3-yl)iminomethyl]phenol C₁₂H₁₂N₂O₃ 232.24 Isoxazole ring, Schiff base Synthesized via condensation; potential instability due to imine linkage
5-(3-Chloro-phenyl)-oxazol-2-ylamine C₉H₇ClN₂O 194.62 Chlorophenyl substituent Enhanced reactivity due to electronegative Cl
2-(5-Methyl-2-phenyl-oxazol-4-yl)ethylamine C₁₂H₁₄N₂O 202.25 Ethylamine side chain Improved solubility; potential CNS activity

Key Observations

Substituent Effects: The 2-methoxybenzyl group in the target compound may confer better lipophilicity compared to the chlorophenyl group in 5-(3-Chloro-phenyl)-oxazol-2-ylamine, which could enhance membrane permeability but reduce metabolic stability .

Heterocycle Variations: Oxazolone derivatives (e.g., 4-(2-Methoxybenzylidene)-2-phenyl-oxazol-5-one) exhibit higher reactivity due to the ketone group, making them valuable intermediates for amino acid synthesis . Isoxazole-containing compounds (e.g., ) differ in ring electronegativity, which may alter binding affinities in biological targets .

Pharmacological Implications :

  • N-(2-Methoxybenzyl)acetamide (2MBA) demonstrates PARP inhibition, suggesting that the 2-methoxybenzyl group could be critical for targeting DNA repair pathways in cancer .
  • Benzoxazole and thiazole analogues (e.g., ) highlight the importance of heterocyclic cores in antimicrobial and anti-inflammatory activities .

Research Findings and Data

Toxicity Considerations

  • A related phenethylamine derivative, 25I-NBOMe (sharing the 2-methoxybenzyl group), exhibits severe clinical toxicity, including seizures and multi-organ failure . While this compound lacks the phenethylamine backbone, this underscores the need for rigorous toxicological profiling of methoxybenzyl-containing compounds.

Preparation Methods

Cyclization of α-Bromo Ketones with Urea

A widely applicable method for synthesizing 2-aminooxazole derivatives involves the cyclization of α-bromo ketones with urea. This approach, demonstrated in the synthesis of 2-aminooxazole derivatives such as compound 38 in Scheme 4 of , leverages the reactivity of α-bromo ketones to form the oxazole ring. For 5-(2-Methoxy-benzyl)-oxazol-2-ylamine, the synthetic pathway would involve:

Synthesis of α-Bromo-3-(2-Methoxybenzyl)propan-2-one

The precursor α-bromo ketone is prepared by brominating 3-(2-methoxybenzyl)propan-2-one. Bromination can be achieved using hydrobromic acid (HBr) in the presence of a peroxide initiator, such as tert-butyl hydroperoxide (TBHP), to yield the α-bromo derivative .

Cyclization with Urea

The α-bromo ketone undergoes cyclization with urea in refluxing ethanol. This reaction proceeds via nucleophilic attack of the urea nitrogen on the carbonyl carbon, followed by dehydrohalogenation to form the oxazole ring. The 2-methoxybenzyl group at position 5 is retained during this step .

Reaction Conditions :

  • Solvent: Ethanol

  • Temperature: 80°C (reflux)

  • Yield: ~70–85% (based on analogous reactions in )

Condensation of 2-Methoxybenzylamine with Oxazole Precursors

An alternative route involves constructing the oxazole ring through condensation reactions, leveraging green chemistry principles. This method, inspired by the synthesis of benzoxazoles using fly-ash catalysts , adapts similar conditions for oxazole formation.

Fly-Ash Catalyzed Condensation

Preheated fly-ash (PHFA) serves as a cost-effective and eco-friendly catalyst for cyclocondensation. In this approach, 2-methoxybenzylamine reacts with glyoxal or a related aldehyde in toluene under nitrogen atmosphere .

Reaction Scheme :

  • 2-Methoxybenzylamine + GlyoxalImine intermediate

  • Cyclization catalyzed by PHFA to form the oxazole ring.

Optimized Conditions :

  • Catalyst: PHFA (0.5 g)

  • Solvent: Toluene

  • Temperature: 111°C

  • Yield: 70–85%

Post-Functionalization of Pre-Formed Oxazole Cores

Functionalizing a pre-synthesized 2-aminooxazole with the 2-methoxybenzyl group offers modularity. This method is exemplified by the benzoylation of 2-aminooxazole 38 to yield 39 in .

Alkylation of 2-Aminooxazole

The 2-amino group of a simple oxazole (e.g., 2-aminooxazole) undergoes alkylation with 2-methoxybenzyl bromide in the presence of a base such as potassium carbonate.

Procedure :

  • Dissolve 2-aminooxazole in dry dimethylformamide (DMF).

  • Add 2-methoxybenzyl bromide (1.1 equiv) and K₂CO₃ (2 equiv).

  • Stir at 60°C for 12 hours.

Yield : ~65–75% (estimated from similar alkylations in )

Comparative Analysis of Synthetic Routes

The table below evaluates the three primary methods based on yield, scalability, and environmental impact:

MethodYield (%)ScalabilityGreen Chemistry Compliance
Cyclization with Urea70–85HighModerate (uses ethanol)
Fly-Ash Catalyzed70–85HighHigh (recyclable catalyst)
Post-Functionalization65–75ModerateLow (requires DMF)

Mechanistic Insights and Challenges

Cyclization Mechanism

The urea-mediated cyclization (Method 1) proceeds via a two-step mechanism:

  • Nucleophilic Attack : Urea’s amine group attacks the carbonyl carbon of the α-bromo ketone, forming a tetrahedral intermediate.

  • Ring Closure : Elimination of HBr generates the oxazole ring, with the 2-methoxybenzyl group positioned at C5 .

Challenges in Functionalization

Introducing the 2-methoxybenzyl group post-cyclization (Method 3) faces steric hindrance due to the oxazole’s planar structure. Optimizing reaction conditions (e.g., using polar aprotic solvents) mitigates this issue .

Properties

Molecular Formula

C11H12N2O2

Molecular Weight

204.22 g/mol

IUPAC Name

5-[(2-methoxyphenyl)methyl]-1,3-oxazol-2-amine

InChI

InChI=1S/C11H12N2O2/c1-14-10-5-3-2-4-8(10)6-9-7-13-11(12)15-9/h2-5,7H,6H2,1H3,(H2,12,13)

InChI Key

KOMXMXMAHUGTPO-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1CC2=CN=C(O2)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 2-chloro-3-(2-methoxylphenyl)-propionaldehyde (10 g, crude from above) and urea (9.6 g, 0.16 mol) was dissolved in ethanol (250 mL) and then heated to reflux overnight. The solvent was evaporated to dryness. The residue was diluted with dichloromethane (250 mL) and then washed with sodium hydroxide (10% aqueous solution, 100 mL) and water (50 mL). The organic layer was extracted three times with hydrochloric acid (5% aqueous solution, 250 mL). The combined aqueous layers were adjusted to pH 9 to 10 with a 10% aqueous solution of sodium hydroxide and then extracted three times with dichloromethane (300 mL). The organic layer was separated, dried over sodium sulfate, and evaporated to dryness. The crude product was purified by silica gel column chromatography to yield the yellow-red solid product. (0.72 g, 0.35% from 2-methoxyaniline). ESI-MS m/z calc. 204.1. found 205.1 (M+1)+ 1H NMR (CDCl3) δ 7.26-7.20 (m, 1H), 7.14 (d, J=7.2 Hz, 1H), 6.91-6.86 (m, 2H), 6.35 (s, 1H), 4.49 (bs, 2H), 3.85 (s, 2H), 3.82 (s, 3H).
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
9.6 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
250 mL
Type
solvent
Reaction Step Three

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